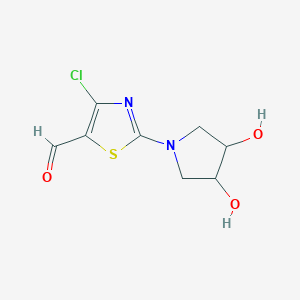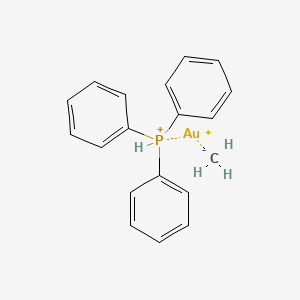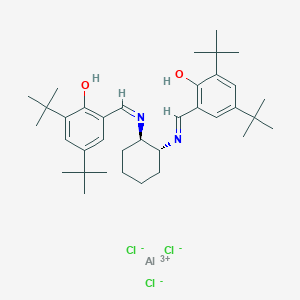![molecular formula C8H10BrNO3S B13150688 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)
3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is a synthetic organic compound with the molecular formula C8H10BrNO3S It is characterized by the presence of a bromofuran group attached to a thietane ring, which is further substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione typically involves the reaction of 5-bromofuran-2-carbaldehyde with thietane-1,1-dione in the presence of an amine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thietane derivatives with different oxidation states.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets. The bromofuran group and the thietane ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid
- 3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thiolane-1,1-dione
Uniqueness
3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione is unique due to the combination of the bromofuran group and the thietane ring, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C8H10BrNO3S |
|---|---|
Peso molecular |
280.14 g/mol |
Nombre IUPAC |
N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H10BrNO3S/c9-8-2-1-7(13-8)3-10-6-4-14(11,12)5-6/h1-2,6,10H,3-5H2 |
Clave InChI |
YKEZLYSMXGRRGU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CS1(=O)=O)NCC2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)





